molecular formula C14H7Cl2NO3 B5852905 4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5852905
M. Wt: 308.1 g/mol
InChI Key: VUNBUOLLCKVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as DCID, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCID is a derivative of isoindole-1,3-dione and has been synthesized using various methods.

Scientific Research Applications

DCID has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, DCID has been studied for its anticancer, anti-inflammatory, and antiviral properties. In material science, DCID has been used as a building block for the synthesis of various polymers and organic semiconductors. In organic chemistry, DCID has been used as a reactant for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of DCID is not fully understood, but studies have shown that it inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2). Topoisomerase II is an enzyme that plays a crucial role in DNA replication, while COX-2 is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DCID has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of COX-2 activity. DCID has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Advantages and Limitations for Lab Experiments

DCID has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, DCID has limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

There are several future directions for the study of DCID, including the development of more efficient and selective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the study of its interactions with other enzymes and biomolecules. Additionally, the development of more water-soluble derivatives of DCID could enhance its bioavailability and enable its use in in vivo studies.
Conclusion:
In conclusion, DCID is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DCID has the potential to be a valuable tool in scientific research and could lead to the development of new therapeutic agents and materials.

Synthesis Methods

DCID can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst. The resulting product is then chlorinated using thionyl chloride to obtain DCID. Another method involves the reaction of 2-hydroxybenzaldehyde with phthalic acid in the presence of a dehydrating agent, followed by chlorination using phosphorus oxychloride.

properties

IUPAC Name

4,7-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-7-5-6-8(16)12-11(7)13(19)17(14(12)20)9-3-1-2-4-10(9)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNBUOLLCKVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione

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